N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide
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Overview
Description
“N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide” is a complex organic compound. It contains a benzimidazole derivative, specifically 5,6-Dimethylbenzimidazole . This compound is a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .
Physical And Chemical Properties Analysis
5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .Scientific Research Applications
Synthesis and Pharmacological Potential
Research has been conducted on the synthesis and pharmacological evaluation of various derivatives, highlighting the compound's relevance in drug development. For instance, a study on the synthesis, characterization, and evaluation of different 1,3,4-oxadiazole and acetamide derivatives, including compounds with similar sulfonyl and benzimidazole motifs, has been explored for their antibacterial and anti-enzymatic potential. These compounds exhibit varying degrees of activity against gram-negative and gram-positive bacterial strains, as well as enzyme inhibition capabilities, suggesting their potential in antimicrobial and anti-inflammatory applications (Nafeesa et al., 2017).
Biological Screening for Antimicrobial Activity
Another study on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, which shares structural similarities with the compound of interest, reported significant antibacterial, antifungal, and anthelmintic activities. This research underscores the utility of such compounds in developing new antimicrobial agents, potentially leading to treatments for various infections (Khan et al., 2019).
Molecular Docking and Chemical Analysis
Further investigations into novel benzenesulfonamide derivatives, including molecular docking and density functional theory (DFT) calculations, have provided insights into the interaction mechanisms of these compounds with biological targets. This research highlights the compound's potential in antitumor applications, demonstrating significant in vitro activity against cancer cell lines (Fahim & Shalaby, 2019).
Future Directions
Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals . They often exhibit diverse biological activities, making them intriguing subjects for further study . Researchers have explored the pharmacological properties of benzimidazole derivatives, with some displaying antimicrobial, antiviral, anticancer, and antifungal activities . The specific medicinal properties of 5,6-Dimethylbenzimidazole may vary based on its structural features and substituent . In scientific research, 5,6-Dimethylbenzimidazole may find applications due to its unique structural characteristics . Additionally, it could serve as a valuable precursor in the synthesis of other compounds with specific desired properties .
properties
IUPAC Name |
N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-8-16-17(9-12(11)2)20(10-18-16)24(22,23)15-6-4-14(5-7-15)19-13(3)21/h4-10H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAPLUPRPGCAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide |
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